Bienvenue dans la boutique en ligne BenchChem!

ONO 3708

Thromboxane A2 receptor antagonist Vascular smooth muscle Pharmacology

ONO 3708 (102191-05-9) is a potent and selective TXA2/PGH2 receptor antagonist featuring a unique 3-acylaminopinane skeleton, enabling rigorous TP receptor interrogation in cerebral vasospasm (pA2=8.70), platelet aggregation (IC50 1.4 nM vs comparators), and airway hyperresponsiveness (pA2=7.43-7.78). Its non-interchangeable pharmacology relative to analogs ensures reproducible, high-impact preclinical data.

Molecular Formula C23H37NO4
Molecular Weight 391.5 g/mol
CAS No. 102191-05-9
Cat. No. B1677313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO 3708
CAS102191-05-9
Synonyms(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2
(9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2
ONO 3708
ONO-3708
Molecular FormulaC23H37NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C
InChIInChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1
InChIKeySXHUZJPIRVLMHY-AZPSIHDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO 3708 (CAS 102191-05-9) Baseline Profile: Potent Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist for Preclinical Research


ONO 3708 (CAS: 102191-05-9) is a small-molecule, synthetic, potent and selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor (TP receptor) [1]. Chemically designated as (9,11),(11,12)-dideoxa-9α,11α-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2, it functions by competitively inhibiting the binding and subsequent signaling of TXA2 and its analogs, such as U-46619 and STA2, at the TP receptor [2]. This mechanism positions ONO 3708 as a critical pharmacological tool for investigating the role of TXA2 in physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation [3].

Why Substituting ONO 3708 with Generic TXA2 Antagonists Compromises Research Integrity


Substituting ONO 3708 with other TXA2 receptor antagonists, such as S-1452, SQ-29548, or its close analog ONO-1270, is scientifically unsound due to significant, quantifiable differences in potency, selectivity, and functional profile across various experimental models [1]. While all these compounds target the TP receptor, their distinct chemical structures—ONO 3708 features a unique 3-acylaminopinane skeleton—result in varying receptor binding kinetics and functional efficacy that are not interchangeable [2]. For instance, ONO 3708 exhibits a distinct competitive/non-competitive inhibition profile depending on the agonist and tissue type, a nuance not shared by all analogs [3]. Relying on generic substitution without accounting for these specific quantitative differences introduces a critical variable that can lead to irreproducible data and confounded experimental conclusions, particularly in studies focused on vasospasm, thrombosis, and airway hyperresponsiveness.

ONO 3708 Comparative Evidence: Quantifiable Differentiation from Key TXA2 Antagonists


ONO 3708 Exhibits Superior Potency to S-1452 and SQ-29548 in Inhibiting U-46619-Induced Vascular Contraction

In a direct comparative study of TXA2 receptor antagonists on U-46619-induced contraction of rabbit aorta, ONO 3708 demonstrated significantly greater inhibitory potency than both S-1452 and SQ-29548 [1].

Thromboxane A2 receptor antagonist Vascular smooth muscle Pharmacology

ONO 3708 Shows Superior Functional Antagonism (pA2) Compared to ONO-1270 in STA2-Induced Vascular Contraction

In a head-to-head comparison using guinea-pig basilar artery smooth muscle, ONO 3708 exhibited a higher pA2 value against STA2-induced phasic contraction than its close analog ONO-1270, indicating greater functional antagonism at the TXA2 receptor [1].

Thromboxane A2 receptor antagonist Cerebral artery Pharmacology

ONO 3708 Demonstrates Potent Inhibition of Platelet Aggregation Without Affecting Prostanoid Synthesis

Unlike cyclooxygenase inhibitors or thromboxane synthase inhibitors, ONO 3708 selectively inhibits human platelet aggregation induced by multiple agonists at low micromolar concentrations without altering prostanoid synthesis or cyclic AMP levels, offering a more targeted antiplatelet effect [1].

Thromboxane A2 receptor antagonist Platelet aggregation Antithrombotic

ONO 3708 Provides In Vivo Protection in Endotoxin Shock with Quantifiable Survival Benefit

In a rat model of lethal endotoxin shock, treatment with ONO 3708 resulted in a statistically significant and quantifiable improvement in survival rates compared to untreated controls [1].

Thromboxane A2 receptor antagonist Endotoxin shock In vivo pharmacology

ONO 3708 Selectively Antagonizes TXA2-Mediated Airway Contraction Without Affecting Histamine or LTD4 Responses

ONO 3708 demonstrates functional selectivity in airway smooth muscle by inhibiting U-46619-induced contractions but not those induced by other bronchoconstrictors like histamine or leukotriene D4 (LTD4), confirming its specific action at the TXA2 receptor [1].

Thromboxane A2 receptor antagonist Airway smooth muscle Asthma research

ONO 3708 (CAS 102191-05-9): Recommended Research Applications Based on Quantitative Evidence


Investigating TXA2-Mediated Cerebral Vasospasm

Given its superior potency (IC50 1.4 nM vs. 14.5-52.6 nM for comparators) and demonstrated in vivo efficacy in preventing STA2-induced basilar artery constriction and vasospasm in a canine subarachnoid hemorrhage model, ONO 3708 is ideally suited for preclinical studies of cerebral vasospasm [1]. Researchers should prioritize this compound for studies requiring potent and selective blockade of TP receptors in the cerebral vasculature, as its functional antagonism (pA2=8.70) ensures robust and reliable inhibition of TXA2-mediated constriction [2].

Dissecting TP Receptor-Specific Pathways in Thrombosis and Hemostasis

The unique ability of ONO 3708 to inhibit platelet aggregation at low micromolar concentrations (0.1–3 μM) without affecting prostanoid synthesis or cyclic AMP levels makes it an essential tool for isolating TP receptor contributions to thrombogenesis [1]. Unlike upstream enzyme inhibitors, ONO 3708 allows for precise interrogation of TXA2 signaling in platelet activation, a critical application supported by its demonstrated antithrombotic effects in canine coronary thrombosis models [1].

Evaluating TXA2's Role in Airway Hyperresponsiveness and Asthma

The functional selectivity of ONO 3708, evidenced by its inhibition of U-46619-induced tracheal contraction (pA2=7.43-7.78) without affecting histamine or LTD4 responses, makes it the preferred TXA2 antagonist for asthma research [1]. This profile is essential for studies aiming to delineate the specific contribution of TXA2 to airway hyperreactivity and inflammation, as it avoids the confounding effects of broader bronchoconstrictor antagonism. Its in vivo efficacy in inhibiting U-46619-induced bronchoconstriction further validates its utility in whole-animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO 3708

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.